molecular formula C15H22N2O2 B4393257 2-(butanoylamino)-N-tert-butylbenzamide

2-(butanoylamino)-N-tert-butylbenzamide

Cat. No.: B4393257
M. Wt: 262.35 g/mol
InChI Key: LHUBPYCQJAZEMS-UHFFFAOYSA-N
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Description

2-(Butanoylamino)-N-tert-butylbenzamide is a benzamide derivative featuring a tert-butyl group attached to the amide nitrogen and a butanoylamino substituent at the ortho position of the benzene ring.

Properties

IUPAC Name

2-(butanoylamino)-N-tert-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-8-13(18)16-12-10-7-6-9-11(12)14(19)17-15(2,3)4/h6-7,9-10H,5,8H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUBPYCQJAZEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(butanoylamino)-N-tert-butylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminobenzamide with tert-butyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(butanoylamino)-N-tert-butylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzamide moiety allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: 2-(butanoylamino)-N-tert-butylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(butanoylamino)-N-tert-butylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The benzamide moiety can form hydrogen bonds and other interactions with target proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Tert-Butyl Groups

Compounds bearing tert-butyl groups exhibit distinct steric and solubility profiles. For example:

  • 8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide (8c): This analog includes a tert-butyl-like hydroxypropyl group and a dithiolan moiety. It was synthesized in 41% yield as a stereoisomeric mixture, with a molecular weight of 435.2351. Its IR and NMR data highlight strong hydrogen-bonding capacity due to hydroxyl groups .
  • 2-Amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide: With a molecular weight of 312.40, this compound features a tert-butylphenoxyethyl chain, enhancing hydrophobicity. It has two H-bond donors and three acceptors, suggesting moderate solubility in polar solvents .
  • 4-Amino-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (21): This derivative incorporates a pyridinyl group, which may improve binding affinity to aromatic receptors compared to the target compound’s simpler amide structure .

Key Insight: The tert-butyl group in 2-(butanoylamino)-N-tert-butylbenzamide likely reduces water solubility but improves metabolic stability compared to non-tert-butyl analogs.

Acylated Amino Substituents

The butanoylamino group distinguishes the target compound from analogs with varying acyl chain lengths or branching:

  • Baccatin III 13-ester with (2S,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoic acid: A straight-chain butanoylamino group is used here, similar to the target compound. In contrast, the sec-butyl analog (2R,3S configuration) and pentanoylamino analog (five-carbon chain) in demonstrate how chain length and branching influence steric hindrance and enzymatic recognition .

Physicochemical Properties

A comparison of molecular weights and substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound (Target) C₁₆H₂₃N₂O₂* ~276.37 Butanoylamino, tert-butyl Estimated high logP (~3.5) N/A
8c () Not reported 435.2351 Dithiolan, hydroxypropyl Stereoisomers, hydrophilic
2-Amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide C₁₉H₂₄N₂O₂ 312.40 Phenoxyethyl, tert-butyl 2 H-bond donors, moderate solubility
Baccatin III pentanoylamino analog () Not reported Not reported Pentanoylamino Increased lipophilicity

*Calculated based on structural inference.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(butanoylamino)-N-tert-butylbenzamide
Reactant of Route 2
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2-(butanoylamino)-N-tert-butylbenzamide

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